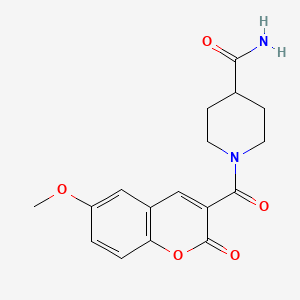

1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-23-12-2-3-14-11(8-12)9-13(17(22)24-14)16(21)19-6-4-10(5-7-19)15(18)20/h2-3,8-10H,4-7H2,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJFFJAFPCIITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds such as coumarin-based compounds have been known for their potent anticancer properties. They have shown significant inhibitory effects on the growth of cancer cells.

Mode of Action

It is known that coumarin-based compounds can induce cell cycle arrest and trigger apoptosis in cancer cells. They have the ability to activate proteins like caspase3/7 and substantially inhibit β-tubulin polymerization activity in cancer cells.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the activation of caspase3/7 protein can lead to the initiation of apoptosis, a form of programmed cell death. Inhibition of β-tubulin polymerization can disrupt the formation of microtubules, which are essential components of the cell’s cytoskeleton.

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. At the molecular level, the compound can interact with its targets, leading to changes in protein activity and disruption of cellular processes. At the cellular level, these changes can result in cell cycle arrest and induction of apoptosis, leading to the death of cancer cells.

Biological Activity

1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data in tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-methoxy-2-oxo-chromene-3-carboxylic acid with piperidine derivatives under specific conditions. The characterization of the compound is performed using spectroscopic techniques such as NMR and IR spectroscopy, confirming its structural integrity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of chromene derivatives, including this compound. The following table summarizes the antimicrobial activity against different pathogens:

| Pathogen | MIC (µg/mL) | MFC (µg/mL) | Activity |

|---|---|---|---|

| Escherichia coli | 32 | 64 | Moderate |

| Staphylococcus aureus | 16 | 32 | Strong |

| Candida albicans | 8 | 16 | Strong |

| Pseudomonas aeruginosa | 64 | 128 | Weak |

The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has indicated that chromene derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on piperidine-based derivatives showed that compounds similar to this compound induce apoptotic cell death in cancer cell lines.

Case Study:

In a study involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. The results showed that at concentrations of 10–50 µM, the compound significantly increased apoptotic markers such as caspase activation and DNA fragmentation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular features, and biological activities:

Key Observations

Substituent Effects on Target Selectivity

- Chromene vs. Furochromene : ZINC02123811 () shares a chromene-like scaffold but incorporates a fused furan ring (furochromene) and a phenyl group. This modification enhances its affinity for SARS-CoV-2 Mpro (Kd: 12 nM) compared to simpler chromene derivatives, likely due to increased hydrophobic interactions .

- Aromatic Moieties : Compounds with naphthalene groups (e.g., ) exhibit potent antiviral activity, as bulkier aromatic systems improve binding to viral proteases or entry receptors. For example, (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide shows an EC₅₀ of 0.8 μM against SARS-CoV-2 .

Electronic and Steric Modifications

- Electron-Withdrawing Groups : The oxazole derivatives in feature chloro and trifluoromethyl groups, which enhance metabolic stability and target engagement through electron-withdrawing effects, critical for hepatitis C virus inhibition .

- Methoxy Group : The 6-methoxy group in the target compound may improve solubility and modulate enzyme interactions compared to unsubstituted chromenes or chlorinated analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.